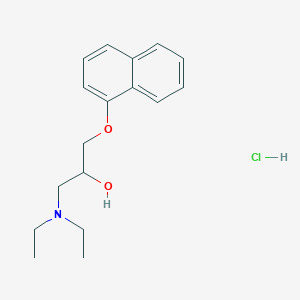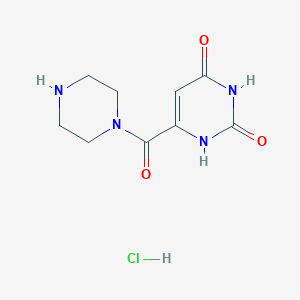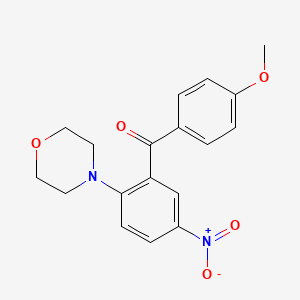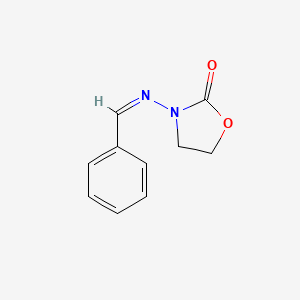
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Descripción general
Descripción
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as DENOPA, is a chemical compound that has been extensively used in scientific research for various applications. It is a chiral molecule that belongs to the class of beta-adrenergic agonists and has been shown to have significant effects on the cardiovascular system, respiratory system, and other physiological processes.
Aplicaciones Científicas De Investigación
Potential as an Anticancer Drug
A synthesized analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), shows promise as an anticancer drug. It induces cell death in various human cancer cell lines, including malignant pleural mesothelioma, lung, hepatoma, gastric, colorectal, bladder, prostate, and renal cancers. This compound triggers both necrosis and apoptosis, and its mechanism varies with cancer cell types. In vivo, it suppresses tumor growth effectively, comparable or superior to current anticancer drugs (Nishizaki et al., 2014).
Fluorescence Derivatization
3-(Naphthalen-1-ylamino)propanoic acid, related to the compound of interest, has been used for fluorescence derivatization of amino acids. The derivatives exhibit strong fluorescence, useful in biological assays. This includes applications where the derivatives show intense blue fluorescence, aiding in the detection and analysis of amino acids (Frade et al., 2007).
Separation of Stereoisomeric Mixtures
In the context of stereochemistry, studies have been conducted on separating stereoisomeric mixtures of compounds like nafronyl, which contains a structural similarity to 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. These separation processes are crucial for isolating biologically active components from mixtures for pharmaceutical applications (Kiwala et al., 2016).
Anti-inflammatory Properties
Related compounds, such as 4-(6-methoxy-2-naphthyl)butan-2-one, have been tested for anti-inflammatory activity. These studies are indicative of the potential for compounds with similar structural features to exhibit anti-inflammatory effects, which could be relevant for drug discovery (Goudie et al., 1978).
Chemical Reactivity and Synthesis
The compound's analogues have been explored for their reactivity and synthesis, providing insights into potential chemical properties and applications of 1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. These studies contribute to understanding the compound's potential in various chemical reactions and syntheses (Tsunoda et al., 1976).
Chemosensors for Metal Ions
Compounds structurally similar to the subject compound have been synthesized and characterized for their ability to act as chemosensors for metal ions. This suggests potential applications in detecting and analyzing metal ions, which is important in environmental and biological contexts (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
1-(diethylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-18(4-2)12-15(19)13-20-17-11-7-9-14-8-5-6-10-16(14)17;/h5-11,15,19H,3-4,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQJGGPSRQVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669910 | |
| Record name | 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
CAS RN |
4563-08-0 | |
| Record name | 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diphenyl[(E)-styryl]phosphine sulfide](/img/structure/B1655853.png)
![N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine](/img/structure/B1655854.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1655859.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B1655861.png)


![[2-Oxo-2-(4-phenylphenyl)ethyl] 4-hydroxybenzoate](/img/structure/B1655866.png)
![2-[4-(3-Bromophenoxy)butylamino]ethanol](/img/structure/B1655867.png)